molecular formula C19H9F4N B12933254 1,2,3,4-Tetrafluoro-7-phenylacridine CAS No. 643032-43-3

1,2,3,4-Tetrafluoro-7-phenylacridine

Cat. No.: B12933254
CAS No.: 643032-43-3
M. Wt: 327.3 g/mol
InChI Key: ZXCAARPAVIECAD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluoro-7-phenylacridine is a fluorinated derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrafluoro-7-phenylacridine typically involves the fluorination of acridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the acridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, with the presence of a base to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrafluoro-7-phenylacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrafluoro-7-phenylacridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrafluoro-7-phenylacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s fluorine atoms enhance its binding affinity to DNA, making it a potent inhibitor of DNA-related enzymes. This mechanism is particularly relevant in the context of cancer treatment, where the compound can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrafluoro-7-phenylacridine is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability and biological activity compared to other acridine derivatives. This makes it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

643032-43-3

Molecular Formula

C19H9F4N

Molecular Weight

327.3 g/mol

IUPAC Name

1,2,3,4-tetrafluoro-7-phenylacridine

InChI

InChI=1S/C19H9F4N/c20-15-13-9-12-8-11(10-4-2-1-3-5-10)6-7-14(12)24-19(13)18(23)17(22)16(15)21/h1-9H

InChI Key

ZXCAARPAVIECAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=C(C(=C(C(=C4F)F)F)F)N=C3C=C2

Origin of Product

United States

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